3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5N3O4 and a molecular weight of 207.147 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, known for its valuable applications in organic synthesis and pharmaceutical chemistry .
Preparation Methods
The synthesis of 3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid typically involves the nitration of imidazo[1,2-a]pyridine derivatives. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . Industrial production methods may involve continuous flow systems to enhance yield and efficiency .
Chemical Reactions Analysis
3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common reagents used in these reactions include nitric acid, sulfuric acid, potassium permanganate, and metal hydrides. Major products formed from these reactions include reduced derivatives and substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound also affects signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, through phosphorylation processes .
Comparison with Similar Compounds
3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives:
2,3-Substituted imidazo[1,2-a]pyridines: These compounds have shown antiparasitic and anti-inflammatory properties.
5-Nitroimidazoles: These derivatives are known for their antileishmanial activity and are structurally similar to this compound.
The uniqueness of this compound lies in its specific nitro and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-nitroimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)6-7(11(14)15)10-4-2-1-3-5(10)9-6/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALLYEKQMKRVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70810991 |
Source
|
Record name | 3-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70810991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62195-06-6 |
Source
|
Record name | 3-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70810991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.